In Vivo Antitumor Activity: Condurango Glycoside A0 vs. Condurango Glycoside C0
In a direct head-to-head evaluation using the murine sarcoma 180 solid tumor model, condurango glycoside A0 demonstrated superior tumor growth inhibition compared to its closest analog condurango glycoside C0 when administered at equivalent dosing regimens [1]. The comparative data reveal that A0 achieves a 1.5-fold greater reduction in tumor growth at the 2 mg/kg/day dose level, while at the 5 mg/kg/day dose, the difference narrows but A0 maintains a quantifiable advantage.
| Evidence Dimension | Tumor growth inhibition (T/C ratio) |
|---|---|
| Target Compound Data | T/C = 0.13 (2 mg/kg/day); T/C = 0.44 (5 mg/kg/day) |
| Comparator Or Baseline | Condurango glycoside C0: T/C = 0.19 (2 mg/kg/day); T/C = 0.48 (5 mg/kg/day) |
| Quantified Difference | A0 outperforms C0 by 31.6% at 2 mg/kg/day (0.13 vs 0.19); A0 outperforms C0 by 8.3% at 5 mg/kg/day (0.44 vs 0.48) |
| Conditions | Murine sarcoma 180 solid tumor model, intraperitoneal administration, 5-day treatment regimen |
Why This Matters
This provides procurement justification for selecting A0 over C0 when maximal antitumor efficacy at lower doses is the primary experimental objective.
- [1] Mitsuhashi, H., et al. (1980). Studies on the Constituents of Asclepiadaceae Plants. XXIII. Isolation and Structures of the Antitumor Active Glycosides in the Condurango Cortex. Symposium on the Chemistry of Natural Products, 23, 498-505. Table V. View Source
